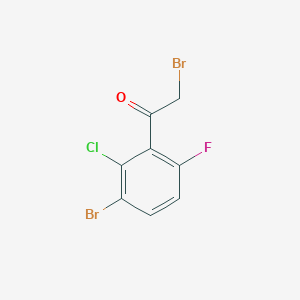

3-Bromo-2-chloro-6-fluorophenacyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOVEUPYIWFSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 2 Chloro 6 Fluorophenacyl Bromide

Regioselective Synthesis of Phenacyl Bromides from Precursor Acetophenones

The conversion of a substituted acetophenone (B1666503) into its corresponding phenacyl bromide (α-bromoacetophenone) is a crucial transformation in organic synthesis. These products serve as versatile intermediates for constructing a wide range of heterocyclic compounds and other complex molecules. nih.gov The key to this conversion is the selective bromination of the carbon atom adjacent to the carbonyl group, known as the α-carbon.

Several established methods exist for the α-bromination of acetophenone derivatives. The choice of reagent and conditions is critical to ensure high yield and selectivity, minimizing side reactions such as bromination of the aromatic ring.

Commonly employed brominating agents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and pyridine (B92270) hydrobromide perbromide. nih.gov

Elemental Bromine (Br₂): This is a traditional and effective reagent for α-bromination. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or ether, often with acid catalysis. sigmaaldrich.comgoogle.com For instance, p-bromoacetophenone can be converted to p-bromophenacyl bromide by reacting it with bromine in glacial acetic acid. google.com The use of a Lewis acid catalyst like aluminum chloride can also facilitate the reaction. tdcommons.org

N-Bromosuccinimide (NBS): NBS is a widely used alternative to liquid bromine, valued for its ease of handling and selectivity. nih.gov These reactions often require a radical initiator, such as benzoyl peroxide, or an acid catalyst. A patent for the synthesis of 2-chloro-3'-bromoacetophenone describes an analogous α-chlorination using N-chlorosuccinimide (NCS) and benzoyl peroxide in acetic acid, demonstrating the utility of N-halosuccinimides for this type of transformation. google.com

Pyridine Hydrobromide Perbromide: This solid, stable reagent serves as a convenient source of bromine and can lead to high yields of α-bromoacetophenones when reacted in a solvent like acetic acid. nih.gov

The following table summarizes various approaches for the α-bromination of acetophenone derivatives.

| Brominating Agent | Catalyst/Conditions | Substrate Example | Key Features |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | p-Bromoacetophenone | Effective, traditional method; requires careful handling of liquid bromine. google.com |

| Bromine (Br₂) | Aluminum Chloride (AlCl₃), Ether | Acetophenone | Lewis acid catalysis can enhance reactivity. tdcommons.org |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (initiator) | m-Chloroacetophenone (for α-chlorination with NCS) | Safer and easier to handle than Br₂; often used for radical-initiated halogenation. google.com |

| Pyridine Hydrobromide Perbromide | Acetic Acid, 90 °C | 4-Chloroacetophenone | Solid reagent, mild conditions, and high yields reported. nih.gov |

Achieving selective mono-bromination at the α-position is paramount. The reaction mechanism is highly dependent on whether it is performed under acidic or basic conditions. orgsyn.org

Under acidic conditions, the ketone first undergoes slow, acid-catalyzed tautomerization to its enol form. This enol intermediate then rapidly attacks the bromine, followed by deprotonation to yield the α-bromo ketone and regenerate the acid catalyst. sigmaaldrich.comguidechem.com An important feature of this mechanism is that the introduction of the first electron-withdrawing bromine atom destabilizes the carbocation-like intermediate required for further enol formation, thus disfavoring di- or poly-bromination. orgsyn.org The rate of halogenation in acidic media is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-determining step. sigmaaldrich.comguidechem.com

Conversely, base-promoted halogenation proceeds through an enolate intermediate. The formation of the enolate is the rate-determining step. However, the electron-withdrawing effect of the newly introduced halogen increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation faster. orgsyn.org This often leads to the formation of polyhalogenated products, making basic conditions generally unsuitable for the synthesis of phenacyl bromides. orgsyn.org Therefore, for the synthesis of 3-Bromo-2-chloro-6-fluorophenacyl bromide from its acetophenone precursor, acidic conditions would be strongly favored to ensure selective mono-bromination at the α-carbon.

Aromatic Halogenation Techniques for the Aryl Moiety

A viable strategy would commence with 2'-chloro-6'-fluoroacetophenone, which is listed by chemical suppliers. oakwoodchemical.com The subsequent introduction of bromine would be the key step in assembling the aromatic core.

The final step in constructing the aromatic core of the precursor is the bromination of 2-chloro-6-fluoroacetophenone. The outcome of this electrophilic aromatic substitution is dictated by the cumulative directing effects of the substituents already present on the ring: the acetyl group (-COCH₃), the chlorine atom, and the fluorine atom.

Directing Effects:

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org It directs incoming electrophiles to the C3 and C5 positions.

Chlorine (-Cl) and Fluorine (-F): Halogens are deactivating yet are ortho, para-directors. wikipedia.org The fluorine at C6 directs electrophiles to the C1 (acetyl-substituted) and C5 positions. The chlorine at C2 directs electrophiles to the C1 (acetyl-substituted), C3, and C5 positions.

When combined, all three groups cooperatively direct the incoming electrophile (Br⁺) to the C3 and C5 positions. Therefore, the electrophilic bromination of 2-chloro-6-fluoroacetophenone is expected to yield a mixture of 3-bromo-2-chloro-6-fluoroacetophenone and 5-bromo-2-chloro-6-fluoroacetophenone. The separation of these isomers would be a necessary subsequent step. Standard bromination conditions, such as bromine in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, would be employed to effect this transformation. orgsyn.org

The proposed synthetic pathway relies on the availability of 2-chloro-6-fluoroacetophenone as a starting material. The synthesis of such precursors can often be achieved via a Friedel-Crafts acylation reaction. google.com For example, the acylation of 1-chloro-3-fluorobenzene (B165101) with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) could potentially yield the desired intermediate. However, regioselectivity in Friedel-Crafts reactions on substituted benzenes can be complex, and multiple isomers may be formed. Given its commercial availability, procuring 2-chloro-6-fluoroacetophenone directly is the most efficient starting point for the subsequent regioselective bromination step. oakwoodchemical.com

Multi-step Synthetic Routes to this compound

Given the intricate substitution pattern of the target molecule, a multi-step synthesis is inevitable. The key challenge lies in the controlled introduction of the bromine, chlorine, and fluorine atoms onto the aromatic ring at the desired positions, followed by the formation of the phenacyl bromide moiety. Two plausible retrosynthetic approaches involve sequential halogenation of a suitable precursor or the construction of the halogenated aromatic core via coupling reactions.

A sequential halogenation strategy would commence with a simpler, commercially available substituted benzene (B151609) derivative, followed by a series of electrophilic aromatic substitution reactions to introduce the remaining halogen atoms. A possible starting material for such a strategy could be 2-chloro-6-fluorophenol (B1225318) or 2-chloro-6-fluoroacetophenone.

The directing effects of the existing substituents on the aromatic ring are of paramount importance in predicting the outcome of subsequent halogenation steps. chemistrytalk.orgpressbooks.puborganicchemistrytutor.com In the case of 2-chloro-6-fluorophenol, both the hydroxyl (-OH) group and the fluorine (-F) atom are ortho-, para-directing groups, while the chlorine (-Cl) atom is also an ortho-, para-director, albeit a deactivating one. pressbooks.pub The powerful activating and directing effect of the hydroxyl group would likely dominate, directing an incoming electrophile (e.g., Br+) to the positions ortho and para to it. This would favor bromination at the 3- and 5-positions. However, achieving selective bromination solely at the 3-position would be challenging and might require the use of blocking groups or carefully controlled reaction conditions.

Alternatively, starting with 2-chloro-6-fluoroacetophenone, the acetyl group is a meta-directing and deactivating group. The fluorine and chlorine atoms remain ortho-, para-directing. The interplay of these directing effects would result in a complex mixture of products upon bromination, making this a less desirable pathway without further modification or specialized catalysts to enforce regioselectivity.

A hypothetical sequential halogenation route could therefore involve:

Protection of the hydroxyl group of 2-chloro-6-fluorophenol to modulate its directing effect.

Regioselective bromination at the 3-position. This is the most challenging step and would likely require significant optimization of brominating agents, catalysts, and reaction conditions to achieve the desired isomer. researchgate.net

Acylation of the resulting 3-bromo-2-chloro-6-fluorophenol (B3032026) to introduce the acetyl group, likely via a Fries rearrangement or by first converting the phenol (B47542) to an ether followed by Friedel-Crafts acylation.

α-Bromination of the resulting 3-bromo-2-chloro-6-fluoroacetophenone to yield the final product, this compound.

| Step | Reaction Type | Key Considerations |

| 1 | Protection | Choice of protecting group to influence regioselectivity. |

| 2 | Electrophilic Aromatic Bromination | Achieving high regioselectivity for the 3-position. researchgate.net |

| 3 | Acylation | Introduction of the acetyl group. |

| 4 | α-Bromination | Selective bromination of the methyl group of the acetophenone. |

Table 1: Hypothetical Steps in a Sequential Halogenation Strategy

To circumvent the regioselectivity challenges inherent in sequential halogenation, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful alternative for the construction of the polysubstituted aromatic core. ugr.esmdpi.comresearchgate.netmdpi.com This strategy involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.

A plausible Suzuki coupling approach to a precursor of this compound could involve the coupling of a di-substituted boronic acid with a di-substituted aryl halide. For instance, the reaction of 2-chloro-6-fluorophenylboronic acid with 1,3-dibromobenzene (B47543) could be envisioned, although controlling the regioselectivity of the coupling would be critical.

A more controlled approach would involve the synthesis of a pre-functionalized precursor, such as 3-bromo-2-chloro-6-fluorotoluene, which could then be oxidized to the corresponding acetophenone and subsequently brominated at the α-position. The synthesis of such a precursor could itself be achieved through a series of reactions including diazotization, Sandmeyer reactions, and halogenations on a simpler starting material.

| Coupling Partners | Catalyst System | Potential Product |

| 2,4-Dibromo-1-chloro-5-fluorobenzene + Methylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | 3-Bromo-2-chloro-6-fluorotoluene precursor |

| 3-Bromo-2-chloro-6-fluorophenylboronic acid + Aryl halide | Pd catalyst + Base | Precursor for the target molecule |

Table 2: Plausible Suzuki-Miyaura Coupling Strategies for Precursor Synthesis

Modern Approaches in the Synthesis of Halogenated Phenacyl Bromides

Recent advancements in synthetic methodology offer more efficient and environmentally friendly alternatives to traditional synthetic methods. These modern approaches could be applied to the synthesis of this compound, particularly in the final α-bromination step.

Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the α-bromination of ketones. mdpi.com This method typically involves the use of a photocatalyst, such as an iridium or ruthenium complex, which, upon irradiation with visible light, can initiate a radical bromination reaction.

The α-bromination of a 3-bromo-2-chloro-6-fluoroacetophenone precursor could potentially be achieved with high efficiency and selectivity under mild conditions using a photocatalytic approach. Common bromine sources for these reactions include N-bromosuccinimide (NBS) or carbon tetrabromide. The reaction is often carried out at room temperature, reducing the risk of side reactions and decomposition of thermally sensitive substrates.

| Photocatalyst | Bromine Source | Light Source | Advantages |

| Ru(bpy)₃Cl₂ | N-Bromosuccinimide (NBS) | Blue LEDs | Mild reaction conditions, high functional group tolerance. mdpi.com |

| Ir(ppy)₂(dtbbpy)PF₆ | Carbon tetrabromide (CBr₄) | Visible light | High efficiency and selectivity. |

Table 3: Typical Components of a Photocatalytic α-Bromination Reaction

In line with the principles of green chemistry, several environmentally benign protocols for the synthesis of phenacyl bromides have been developed. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions. The α-bromination of acetophenones using N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid can be efficiently carried out under microwave irradiation. arabjchem.orgbohrium.comresearchgate.netkaust.edu.sa This method often requires shorter reaction times and can be performed with reduced solvent quantities compared to conventional heating.

Use of Greener Brominating Agents: Traditional bromination with elemental bromine (Br₂) is hazardous due to its high toxicity and corrosiveness. Greener alternatives such as N-bromosuccinimide (NBS) shodhsagar.com or pyridine hydrobromide perbromide researchgate.netnih.gov are solid reagents that are easier and safer to handle. Another approach involves the in situ generation of the brominating species from safer salts like ammonium (B1175870) bromide, which can be achieved electrochemically. lookchem.com

Electrochemical Synthesis: Electrochemical methods offer a green and efficient way to perform halogenations. The α-bromination of acetophenones can be carried out in an undivided electrochemical cell using ammonium bromide as the bromine source. lookchem.com This method avoids the use of stoichiometric amounts of chemical oxidants, with electricity being the "traceless" reagent.

| Green Chemistry Approach | Key Features |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. arabjchem.orgbohrium.comresearchgate.netkaust.edu.sa |

| Greener Brominating Agents | Use of safer, solid brominating agents like NBS. shodhsagar.com |

| Electrochemical Synthesis | Avoids chemical oxidants, uses electricity as a "green" reagent. lookchem.com |

Table 4: Environmentally Benign Protocols for Phenacyl Bromide Synthesis

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 6 Fluorophenacyl Bromide

Nucleophilic Substitution Reactions at the α-Carbon

The primary site for nucleophilic attack on phenacyl bromides is the α-carbon, leading to the displacement of the bromide ion. This reactivity is a cornerstone of their synthetic utility.

SN2 Pathways and Reaction Kinetics

Nucleophilic substitution at the α-carbon of phenacyl bromides typically proceeds through a bimolecular (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.

The kinetics of SN2 reactions involving phenacyl bromides have been extensively studied with various nucleophiles. For instance, the reaction rates are influenced by the strength of the nucleophile, with stronger nucleophiles leading to faster reactions. The general reactivity order for halides as leaving groups in SN2 reactions is I > Br > Cl > F, making the bromide in the phenacyl moiety a good leaving group.

A general representation of the SN2 reaction is depicted below:

Nu⁻ + R-Br → [Nu···R···Br]⁻ → Nu-R + Br⁻

Rate = k[3-Bromo-2-chloro-6-fluorophenacyl bromide][Nucleophile]

The rate constant, k, would be influenced by factors such as the solvent, temperature, and the nature of the nucleophile.

Influence of Aryl Halogen Substituents on Substitution Reactivity

The substituents on the aromatic ring of phenacyl bromides can significantly impact the rate of nucleophilic substitution at the α-carbon. Both electronic and steric effects come into play.

Electronic Effects: Electron-withdrawing groups on the aryl ring generally increase the electrophilicity of the α-carbon, thereby accelerating the SN2 reaction. The halogens (Bromo, Chloro, and Fluoro) in this compound are all electron-withdrawing through their inductive effects. The fluorine atom at the ortho position is a particularly strong electron-withdrawing group. This would be expected to enhance the reactivity of the α-carbon towards nucleophilic attack compared to unsubstituted phenacyl bromide.

The following table summarizes the expected electronic and steric effects of the aryl substituents in this compound on SN2 reactivity:

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on S |

| Bromo | 3 | Electron-withdrawing (Inductive) | Minimal | Increase |

| Chloro | 2 | Electron-withdrawing (Inductive) | Steric Hindrance | Competing effects |

| Fluoro | 6 | Strongly Electron-withdrawing (Inductive) | Steric Hindrance | Competing effects |

Competitive Reaction Pathways (e.g., self-condensation)

Under certain conditions, particularly in the presence of a base, α-haloketones can undergo side reactions that compete with the desired nucleophilic substitution. One such pathway is self-condensation. This reaction involves the enolate of one molecule of the α-haloketone acting as a nucleophile and attacking the carbonyl carbon of a second molecule.

The acidity of the α-protons in phenacyl bromides is increased by the adjacent carbonyl group, facilitating enolate formation. For this compound, the presence of a hydrogen atom at the α-carbon makes it susceptible to deprotonation by a base, leading to the formation of an enolate. This enolate can then participate in a self-aldol type condensation. However, the bulky halogen substituents on the aryl ring might influence the rate and feasibility of such self-condensation reactions due to steric hindrance.

Radical Reactions Initiated by this compound

In addition to their ionic reactivity, α-haloketones can also participate in radical reactions, typically initiated by photolysis.

Photoinduced Radical Generation

The carbon-bromine bond in α-bromoacetophenones is susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light. This photolysis results in the formation of a phenacyl radical and a bromine radical.

For this compound, the photochemical reaction would be:

3-Br-2-Cl-6-F-C₆H₂COCH₂Br + hν → 3-Br-2-Cl-6-F-C₆H₂COCH₂• + Br•

The efficiency of this radical generation is described by the quantum yield (Φ), which is the number of molecules undergoing a specific photochemical event divided by the number of photons absorbed. While the specific quantum yield for this compound has not been reported, studies on related α-bromoacetophenones have shown that this is a viable pathway for generating radicals. The generated radicals can then initiate further chemical transformations.

Role in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. A key component of ATRP is the initiator, which is typically an alkyl halide.

The general mechanism of ATRP initiation involves the reversible activation of the initiator by a transition metal complex (e.g., a copper(I) complex) to generate a radical and the oxidized metal complex. This radical then adds to a monomer to start the polymer chain growth.

Given its structure as an α-haloketone, this compound has the potential to act as an initiator in ATRP. The carbon-bromine bond at the α-position can be homolytically cleaved by a suitable transition metal catalyst to generate the initiating phenacyl radical.

The effectiveness of an ATRP initiator depends on several factors, including the rate of initiation relative to the rate of propagation. While there are no specific studies detailing the use of this compound as an ATRP initiator, its structural features are consistent with those of known ATRP initiators. The electron-withdrawing groups on the phenyl ring could influence the stability of the resulting radical and the equilibrium of the activation/deactivation process in ATRP.

Reactions Involving the Carbonyl Group

The carbonyl group in this compound is a key functional group that dictates a significant portion of its chemical reactivity. The presence of the α-bromoacetyl moiety and the heavily halogenated phenyl ring influences the electrophilicity of the carbonyl carbon, making it susceptible to a variety of nucleophilic attacks and related transformations.

Carbonyl Reactivity and Transformations

The reactivity of the carbonyl group in α-halo ketones, such as this compound, is a well-established area of organic synthesis. The electron-withdrawing nature of the adjacent bromine atom and the substituted phenyl ring enhances the electrophilic character of the carbonyl carbon, making it a prime target for nucleophiles.

Reduction of the Carbonyl Group:

The carbonyl group can be reduced to a secondary alcohol using various reducing agents. The choice of reagent is crucial to avoid side reactions, particularly the substitution of the α-bromine.

| Reducing Agent | Expected Major Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 1-(3-Bromo-2-chloro-6-fluorophenyl)-2-bromoethanol | Mild conditions, alcoholic solvents |

| Lithium aluminum hydride (LiAlH₄) | 1-(3-Bromo-2-chloro-6-fluorophenyl)ethanol | Stronger reducing agent, may also reduce the α-bromo group |

| Diisobutylaluminium hydride (DIBAL-H) | 1-(3-Bromo-2-chloro-6-fluorophenyl)-2-bromoethanol | Can be selective at low temperatures |

This table presents predicted outcomes based on the known reactivity of similar compounds, as specific experimental data for this compound was not found in the reviewed literature.

Reaction with Organometallic Reagents:

Grignard reagents and organolithium compounds are expected to add to the carbonyl group to form tertiary alcohols. Careful control of reaction conditions is necessary to prevent competing reactions such as enolization or attack at the α-carbon.

Condensation Reactions

Condensation reactions involving the carbonyl group of acetophenone (B1666503) derivatives are fundamental in the formation of carbon-carbon bonds and the synthesis of various heterocyclic and polyfunctional compounds. For this compound, the reactivity in such reactions is influenced by both the electrophilic carbonyl carbon and the acidic α-protons, although the presence of the α-bromo substituent significantly alters the typical reaction pathways.

Classic acid- or base-catalyzed aldol-type condensation reactions with other carbonyl compounds might be challenging due to the high reactivity of the α-bromo position, which is prone to nucleophilic substitution. However, specific named reactions that proceed via the carbonyl group are plausible.

Knoevenagel Condensation:

While the classic Knoevenagel condensation involves active methylene (B1212753) compounds, variations involving ketones are known. A reaction between this compound and an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base could potentially lead to the formation of a substituted alkene after dehydration. The initial nucleophilic attack would be on the carbonyl carbon.

Hantzsch Thiazole (B1198619) Synthesis:

A notable and widely applicable reaction for α-haloketones is the Hantzsch thiazole synthesis. In this reaction, this compound would react with a thiourea (B124793) or thioamide to form a thiazole ring. This reaction proceeds through the initial reaction of the sulfur nucleophile with the α-carbon bearing the bromine, followed by cyclization involving the carbonyl group.

| Reactant | Product |

| Thiourea | 2-Amino-4-(3-bromo-2-chloro-6-fluorophenyl)thiazole |

| Thioacetamide | 2-Methyl-4-(3-bromo-2-chloro-6-fluorophenyl)thiazole |

This table illustrates the expected products from the Hantzsch thiazole synthesis based on established mechanisms for α-haloketones.

Electrophilic Aromatic Substitution on the Halogenated Phenyl Ring

The phenyl ring of this compound is substituted with three halogen atoms and a bromoacetyl group. These substituents profoundly influence the ring's reactivity towards electrophilic aromatic substitution (EAS).

Directing Effects of Bromine, Chlorine, and Fluorine Substituents

All halogen substituents are known to be deactivating yet ortho, para-directing in electrophilic aromatic substitution reactions. This is due to the interplay of two opposing electronic effects:

Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609).

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack than the meta position.

In the case of this compound, the directing effects of the three halogens must be considered collectively. The available positions for substitution are C4 and C5.

Fluorine (at C6): Directs ortho to C5. Fluorine has the strongest inductive effect but also a significant resonance effect.

Chlorine (at C2): Directs ortho to the already substituted C3 and para to C5.

Bromine (at C3): Directs ortho to C2 and C4, and para to the already substituted C6.

The bromoacetyl group is a meta-directing deactivator. It will direct incoming electrophiles to the C5 position.

Considering the cumulative directing effects, the C5 position is favored by the ortho-directing fluorine and the para-directing chlorine, as well as the meta-directing bromoacetyl group. The C4 position is favored by the ortho-directing bromine. The steric hindrance from the adjacent bromine at C3 might slightly disfavor substitution at C4. Therefore, it is predicted that electrophilic attack will preferentially occur at the C5 position .

Scope and Limitations for Further Functionalization

The heavily substituted and deactivated nature of the aromatic ring in this compound imposes significant limitations on the scope of further electrophilic aromatic substitution reactions.

Feasible Reactions:

Nitration: Under harsh conditions (e.g., concentrated HNO₃/H₂SO₄), nitration might be achievable, likely yielding 3-Bromo-2-chloro-6-fluoro-5-nitrophenacyl bromide as the major product.

Halogenation: Further halogenation (e.g., with Br₂/FeBr₃ or Cl₂/AlCl₃) would also require forcing conditions and is expected to occur at the C5 position.

Challenging or Unlikely Reactions:

Friedel-Crafts Alkylation and Acylation: These reactions are generally unsuccessful on strongly deactivated rings. The presence of the deactivating halogens and the bromoacetyl group, coupled with the potential for the Lewis acid catalyst to coordinate with the carbonyl oxygen, makes these reactions highly unlikely to proceed.

Sulfonation: While possible, sulfonation with fuming sulfuric acid would require high temperatures and may lead to side reactions or decomposition.

Predicted Reactivity for Electrophilic Aromatic Substitution:

| Reaction | Reagents | Predicted Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-Bromo-2-chloro-6-fluoro-5-nitrophenacyl bromide |

| Bromination | Br₂, FeBr₃ | 3,5-Dibromo-2-chloro-6-fluorophenacyl bromide |

| Chlorination | Cl₂, AlCl₃ | 3-Bromo-2,5-dichloro-6-fluorophenacyl bromide |

This table provides predicted outcomes for electrophilic aromatic substitution reactions based on the analysis of substituent effects. Specific experimental verification for this compound is not available in the cited literature.

Derivatization and Advanced Synthetic Applications of 3 Bromo 2 Chloro 6 Fluorophenacyl Bromide

Synthesis of Heterocyclic Compounds

3-Bromo-2-chloro-6-fluorophenacyl bromide, as a polyhalogenated α-bromoacetophenone derivative, is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of two reactive sites, the electrophilic carbonyl carbon and the carbon bearing the bromine atom, allows for diverse cyclization strategies with various dinucleophiles.

Formation of Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives from α-haloketones is a well-established synthetic route. In a typical reaction, an α-haloketone is condensed with an amidine or a related nitrogen-containing species. For this compound, the reaction with an amidine, such as formamidine, would be expected to proceed via initial nucleophilic attack of one of the amidine nitrogen atoms on the α-carbon, displacing the bromide. This is followed by intramolecular cyclization of the other nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the substituted imidazole ring.

Quinoxaline (B1680401) Synthesis and Related Ring Annulations

Quinoxalines are an important class of nitrogen-containing heterocycles, often synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound can serve as a precursor to a 1,2-dicarbonyl equivalent. For instance, oxidation of the α-bromoketone functionality can yield the corresponding α-ketoaldehyde, which can then be reacted with an o-phenylenediamine.

Alternatively, direct reaction of this compound with o-phenylenediamine can also lead to quinoxaline formation. This typically proceeds through initial alkylation of one of the amino groups on the α-carbon of the phenacyl bromide, followed by intramolecular cyclization of the second amino group onto the carbonyl carbon and subsequent oxidation of the resulting dihydroquinoxaline intermediate to the aromatic quinoxaline. The resulting quinoxaline would bear the 3-bromo-2-chloro-6-fluorophenyl substituent at the 2-position.

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The reactivity of this compound extends to the synthesis of a wide array of other heterocycles. For instance, in the Hantzsch thiazole (B1198619) synthesis, this α-bromo ketone could react with a thioamide to produce a highly substituted thiazole. The 3-bromo-2-chloro-6-fluorophenyl group would be at the 4-position of the thiazole ring.

Similarly, reaction with hydrazine (B178648) derivatives could lead to the formation of pyridazine (B1198779) or other nitrogen-containing six-membered rings. The synthesis of oxygen-containing heterocycles, such as furans, could be envisioned through reactions with β-ketoesters followed by cyclization. Furthermore, reactions with thiourea (B124793) or other sulfur-containing nucleophiles could provide access to various sulfur-containing heterocycles. The specific reaction conditions would dictate the final heterocyclic scaffold formed.

Construction of Complex Organic Architectures

The unique electronic and steric properties of this compound, imparted by its multiple halogen substituents, make it a potentially valuable building block in the construction of more complex organic molecules.

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. α-Haloketones, such as phenacyl bromides, are often employed in MCRs. For example, in a four-component Ugi-type reaction, an α-haloketone could react with an amine, a carboxylic acid, and an isocyanide to generate a complex acyclic intermediate which could then be cyclized to form various heterocyclic structures.

While specific examples utilizing this compound in MCRs are not documented in readily available literature, its bifunctional nature as an electrophile at both the carbonyl carbon and the α-carbon makes it a prime candidate for the design of novel MCRs to access libraries of highly substituted and potentially biologically active molecules.

Enabling Regioselective Functionalization

The presence of multiple halogen atoms on the phenyl ring of this compound can influence the regioselectivity of its reactions. The electronic effects of the bromo, chloro, and fluoro substituents can modulate the reactivity of the carbonyl group and the α-carbon. This can be exploited to achieve regioselective alkylations of nucleophiles.

For instance, in the alkylation of ambident nucleophiles, such as enolates, the electronic nature of the phenacyl bromide can influence whether C-alkylation or O-alkylation is favored. The steric hindrance provided by the ortho-chloro and ortho-fluoro substituents could also play a significant role in directing the approach of a nucleophile, potentially leading to high regioselectivity in certain reactions. The differential reactivity of the C-Br, C-Cl, and C-F bonds on the aromatic ring could also be exploited in sequential cross-coupling reactions to introduce further diversity, although this falls outside the direct derivatization of the phenacyl bromide moiety.

Utilization in Polymer Chemistry

The presence of a reactive α-bromoketone moiety in this compound makes it a suitable candidate for initiating controlled radical polymerization processes, enabling the synthesis of well-defined polymeric architectures.

This compound can be employed as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce polymers with a terminal phenacyl bromide group. cmu.edu This functionality is preserved at the chain end, yielding a "macroinitiator" that can be used for further polymerization steps.

The initiation process involves the homolytic cleavage of the carbon-bromine bond, generating a radical that initiates the polymerization of a monomer. The presence of the bromo, chloro, and fluoro substituents on the phenyl ring can influence the initiator efficiency and the stability of the generated radical, potentially offering finer control over the polymerization process compared to unsubstituted phenacyl bromide.

Table 1: Hypothetical Parameters for ATRP using this compound as an Initiator

| Parameter | Value/Condition |

|---|---|

| Initiator | This compound |

| Monomer | Styrene (B11656), Methyl Methacrylate (B99206) (MMA) |

| Catalyst System | Cu(I)Br / PMDETA |

| Solvent | Toluene, Anisole |

| Temperature | 90-110 °C |

| Resulting Polymer | Polystyrene or PMMA with a 3-bromo-2-chloro-6-fluorophenacyl end-group |

The resulting chain-end functional polymers are valuable intermediates for the synthesis of more complex macromolecular structures.

The true utility of the chain-end functional polymers derived from this compound lies in their application as macroinitiators for the synthesis of block copolymers. frontiersin.orgmdpi.com The terminal phenacyl bromide group can be reactivated to initiate the polymerization of a second, different monomer, leading to the formation of a diblock copolymer.

This sequential polymerization process allows for the creation of well-defined block copolymers with distinct segments, each imparting specific properties to the final material. For instance, a hydrophobic block derived from styrene can be combined with a hydrophilic block from a methacrylate monomer, leading to amphiphilic block copolymers that can self-assemble into various nanostructures in solution.

Furthermore, by utilizing multifunctional initiators or coupling reactions, more complex architectures such as triblock copolymers or graft copolymers can be accessed, where the 3-bromo-2-chloro-6-fluorophenacyl moiety serves as a key linking unit.

Table 2: Representative Block Copolymer Synthesis using a Macroinitiator

| Macroinitiator | Second Monomer | Resulting Copolymer | Potential Application |

|---|---|---|---|

| Polystyrene-(3-bromo-2-chloro-6-fluorophenacyl) | Methyl Methacrylate | Polystyrene-block-poly(methyl methacrylate) | Nanostructured materials, compatibilizers |

| Poly(methyl methacrylate)-(3-bromo-2-chloro-6-fluorophenacyl) | n-Butyl Acrylate | Poly(methyl methacrylate)-block-poly(n-butyl acrylate) | Adhesives, coatings |

Role as a Precursor for Pharmaceutical and Agrochemical Intermediates

The electrophilic nature of the α-carbon and the carbonyl carbon in this compound, combined with the unique substitution on the aromatic ring, makes it a versatile precursor for a variety of heterocyclic compounds, many of which are known to exhibit biological activity.

A primary application of substituted phenacyl bromides is in the Hantzsch thiazole synthesis and related reactions to form five- and six-membered heterocyclic rings. By reacting this compound with various thioamides, thioureas, or other binucleophiles, a diverse range of substituted thiazoles, imidazoles, and other heterocyclic systems can be synthesized. nih.govresearchgate.net

The presence of bromine, chlorine, and fluorine atoms on the phenyl ring is of particular interest in medicinal chemistry. These halogens can significantly influence the lipophilicity, metabolic stability, and binding affinity of the resulting molecules to their biological targets. For example, fluorine substitution is a common strategy to enhance the pharmacokinetic properties of drug candidates. ekb.egnih.gov

Table 3: Examples of Heterocyclic Scaffolds Synthesized from Substituted Phenacyl Bromides

| Reactant | Resulting Heterocycle | Potential Biological Activity |

|---|---|---|

| Thiourea | 2-Amino-4-(3-bromo-2-chloro-6-fluorophenyl)thiazole | Antimicrobial, Antifungal nih.govnih.gov |

| Substituted Thioamides | 2,4-Disubstituted Thiazoles | Anticancer, Anti-inflammatory |

| Amidines | Substituted Imidazoles | Antifungal, Herbicidal nih.gov |

| 2-Aminothiophenol | 2-(3-Bromo-2-chloro-6-fluorophenyl)benzothiazine | CNS activity, Antimicrobial |

The design of new pharmaceutical and agrochemical agents often involves a process of lead optimization, where a basic molecular scaffold is systematically modified to improve its efficacy and safety profile. This compound provides a starting point for such strategies.

By carefully selecting the reaction partners, a wide array of derivatives can be generated. For instance, the amino group on a 2-aminothiazole (B372263) ring derived from this precursor can be further functionalized to introduce different substituents. These modifications can be guided by computational modeling and structure-activity relationship (SAR) studies to optimize interactions with a specific biological target, such as an enzyme active site or a receptor binding pocket.

Strategies for tailoring these derivatives include:

Modifying the R-group on the thioamide or thiourea: This allows for the introduction of various functionalities at the 2-position of the resulting thiazole ring.

Post-synthesis modification of the heterocyclic core: Functional groups on the newly formed ring can be chemically altered to fine-tune the electronic and steric properties of the molecule.

Exploiting the halogen substituents: The bromo, chloro, and fluoro groups on the phenyl ring can participate in further cross-coupling reactions to introduce additional diversity.

Through these synthetic strategies, libraries of compounds can be generated and screened for their biological activity, leading to the identification of new drug candidates or agrochemicals with improved properties.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound with the complexity of 3-Bromo-2-chloro-6-fluorophenacyl bromide, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is anticipated to reveal signals corresponding to the aromatic protons and the methylene (B1212753) protons of the phenacyl bromide moiety.

The aromatic region of the spectrum is of particular interest. The substitution pattern of the phenyl ring—containing a bromine, a chlorine, and a fluorine atom—results in a complex splitting pattern for the remaining aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the halogen substituents and the carbonyl group. The electronegativity and spatial arrangement of these groups will cause the aromatic signals to appear at distinct frequencies, and the coupling between adjacent protons will provide valuable information about their relative positions on the ring.

The methylene protons adjacent to the carbonyl group and the terminal bromine atom are expected to produce a singlet in the spectrum. The chemical shift of this signal will be significantly downfield due to the strong deshielding effects of the neighboring carbonyl and bromine functionalities.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH | Varies | Multiplet |

| -CH₂Br | Varies | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum can be divided into two main regions: the aromatic region and the aliphatic region. The carbonyl carbon of the phenacyl group is expected to appear at a significantly downfield chemical shift, typically in the range of 180-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

The carbon atoms of the phenyl ring will resonate in the aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the attached halogen atoms. The carbon atoms directly bonded to the electronegative fluorine, chlorine, and bromine atoms will exhibit characteristic chemical shifts. Furthermore, the carbon of the methylene group will appear in the aliphatic region, with its chemical shift influenced by the adjacent carbonyl and bromine atoms.

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 180 - 200 |

| Aromatic C-F | Varies |

| Aromatic C-Cl | Varies |

| Aromatic C-Br | Varies |

| Aromatic C-H | 120 - 140 |

| -CH₂Br | Varies |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool for characterizing this compound. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal will be indicative of its position on the aromatic ring and the electronic influence of the neighboring substituents. Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can provide additional structural information, helping to confirm the substitution pattern of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Analysis of Carbonyl Vibrations

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For α-haloketones, this band typically appears in the region of 1720-1740 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Halogen-Specific Vibrational Modes

The presence of carbon-halogen bonds will also give rise to characteristic absorption bands in the fingerprint region of the IR spectrum. The C-Cl stretching vibration is typically observed in the range of 600-800 cm⁻¹, while the C-Br stretching vibration appears at lower frequencies, generally between 500 and 600 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption band in the region of 1000-1400 cm⁻¹. The precise positions of these bands can provide further confirmation of the presence of these halogen atoms in the molecular structure.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C=O (Carbonyl) | 1720 - 1740 |

| C-F (Aromatic) | 1000 - 1400 |

| C-Cl (Aromatic) | 600 - 800 |

| C-Br (Aliphatic) | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its precise elemental formula. The theoretical exact mass of the molecular ion of this compound can be calculated by summing the masses of its most abundant isotopes.

The presence of bromine and chlorine, with their characteristic isotopic patterns (79Br/81Br in an approximate 1:1 ratio and 35Cl/37Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak. HRMS can resolve these individual isotopic peaks, and the measured mass of the monoisotopic peak (containing 12C, 1H, 79Br, 35Cl, 19F, and 16O) would be compared to the theoretical value to confirm the elemental composition with high confidence.

Table 1: Theoretical Isotopic Masses for HRMS Analysis of this compound (C₈H₄Br₂ClFO)

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918337 |

| ³⁵Cl | 34.968853 |

| ¹⁹F | 18.998403 |

| ¹⁶O | 15.994915 |

| Monoisotopic Mass [M]⁺ | 339.8254 |

Note: The calculated monoisotopic mass corresponds to the ion [C₈H₄⁷⁹Br₂³⁵ClFO]⁺.

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The analysis of these fragments provides corroborating evidence for its structure. The fragmentation is governed by the relative strengths of chemical bonds and the stability of the resulting fragments. For this molecule, several key fragmentation pathways are anticipated. miamioh.edulibretexts.org

A primary and highly characteristic fragmentation for α-haloketones is the α-cleavage, involving the breaking of the bond between the carbonyl carbon and the adjacent carbon of the bromomethyl group. youtube.comquizlet.comyoutube.com This would lead to the loss of a bromomethyl radical (•CH₂Br) and the formation of a stable 3-bromo-2-chloro-6-fluorobenzoyl cation. This cation is resonance-stabilized and would likely represent the base peak or a very intense peak in the spectrum. asdlib.org

Further fragmentation could involve the loss of a carbon monoxide (CO) molecule from the benzoyl cation to form a triply halogenated phenyl cation. asdlib.org Cleavage of the halogens from the aromatic ring is also possible, with the loss of the bromine atom being more favorable than the loss of chlorine or fluorine due to the weaker C-Br bond.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | m/z (for ⁷⁹Br, ³⁵Cl) | Predicted Origin |

|---|---|---|

| [C₈H₄Br₂ClFO]⁺ | 340 | Molecular Ion [M]⁺ |

| [C₇H₃BrClFO]⁺ | 245 | [M - CH₂Br]⁺ (α-cleavage) |

| [C₆H₃BrClF]⁺ | 217 | [M - CH₂Br - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characteristic of the chromophores present in the molecule. In this compound, the primary chromophore is the substituted acetophenone (B1666503) system, which includes the benzene (B151609) ring and the conjugated carbonyl group. studyraid.com

Based on data for acetophenone and its halogenated derivatives, two main absorption bands would be expected. researchgate.netresearchgate.net

A strong absorption band, typically observed in the range of 240-260 nm, is attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. studyraid.com The substitution on the benzene ring with halogens is expected to cause a slight bathochromic (red) shift of this band compared to unsubstituted acetophenone.

A weaker absorption band, often appearing at longer wavelengths (around 280-320 nm), corresponds to the n → π* transition of the carbonyl group. This transition is formally forbidden and thus has a much lower intensity.

The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands would be influenced by the specific pattern of halogen substitution on the phenyl ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can generate a detailed map of electron density and thus infer the positions of all atoms, their bond lengths, bond angles, and torsional angles. youtube.com

While a crystal structure for this compound is not available, predictions can be made based on related structures like 2,4'-dibromoacetophenone. researchgate.net The molecule would consist of a planar phenyl ring substituted with bromine, chlorine, and fluorine atoms. The acetyl bromide group (-COCH₂Br) would be attached to this ring.

The conformation around the C(ring)-C(carbonyl) bond is expected to be nearly planar to maximize conjugation between the phenyl ring and the carbonyl group. The bond lengths within the phenyl ring would be typical for substituted benzenes, with minor variations due to the electronic effects of the halogen substituents. The C=O bond length would be characteristic of a ketone, and the C-Br and C-Cl bond lengths would be consistent with those found in other bromo- and chloro-aromatic compounds. researchgate.net For instance, the C-Br bond length in similar molecules is reported to be around 1.92 Å. researchgate.net

In the crystalline state, the packing of this compound molecules would be dictated by various non-covalent intermolecular interactions. Given the presence of multiple halogen atoms, halogen bonding is a likely and significant interaction. rsc.org Specifically, Br···Br or Br···O interactions could play a crucial role in the crystal packing, where the electrophilic region (σ-hole) on one bromine atom interacts with a nucleophilic region (lone pair) on another atom. researchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such analyses, providing reliable results for geometries, electronic properties, and vibrational frequencies.

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights. The HOMO-LUMO energy gap is a crucial parameter, indicating the chemical stability and reactivity of a molecule. A smaller gap generally suggests higher reactivity.

For 3-Bromo-2-chloro-6-fluorophenacyl bromide, the electron-withdrawing nature of the halogen and carbonyl groups is expected to lower the energy of the LUMO, making the compound susceptible to nucleophilic attack. The precise energy values would require specific calculations.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

(Note: This table is for illustrative purposes only. Specific values require dedicated DFT calculations for this compound.)

Computational geometry optimization seeks to find the lowest energy arrangement of atoms in a molecule. This provides a three-dimensional structure with predicted bond lengths, bond angles, and dihedral angles. For the title compound, the optimization would reveal the spatial orientation of the bromine, chlorine, and fluorine substituents on the phenyl ring and the conformation of the phenacyl bromide side chain. Steric hindrance between the ortho substituents (chloro and fluoro groups) and the phenacyl moiety would likely influence the planarity of the molecule.

Table 2: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Value (Å or °) |

|---|---|

| C-C (ring) | Data not available |

| C-Br (ring) | Data not available |

| C-Cl | Data not available |

| C-F | Data not available |

| C=O | Data not available |

| C-C (side chain) | Data not available |

| C-Br (side chain) | Data not available |

| C-C-O Angle | Data not available |

(Note: This table illustrates the type of data obtained from geometry optimization. Actual values are not available.)

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound. The analysis also confirms that the optimized geometry corresponds to a true energy minimum.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can map the energy landscape of chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally.

The phenacyl bromide moiety is known to be reactive towards nucleophiles at the α-carbon. Computational studies on similar molecules have detailed the SN2 transition state for reactions with various nucleophiles. researchgate.net For this compound, a transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the nucleophilic attack. This would reveal the geometry of the transition state and the extent of bond formation and bond breaking.

Phenacyl bromides can also undergo reactions involving radical intermediates. researchgate.net Computational modeling could be used to investigate the stability of potential radical species and the transition states for their formation and subsequent reactions.

Prediction of Reactivity and Selectivity

Theoretical methods are instrumental in predicting how and where a molecule is likely to react. By analyzing its electronic structure, we can identify sites susceptible to nucleophilic or electrophilic attack and understand the factors governing the speed and outcome of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org In the context of this compound, which is an α-haloketone, the molecule typically acts as an electrophile.

The reactivity is dictated by the energy and localization of its LUMO. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The LUMO of a phenacyl bromide is generally characterized by a significant π* anti-bonding character, primarily localized on the carbonyl group and the α-carbon atom bonded to the bromine. This distribution makes both the carbonyl carbon and the α-carbon potential electrophilic sites.

Table 1: Predicted Frontier Molecular Orbital Properties for a Representative Phenacyl Bromide

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -6.5 | Phenyl Ring (π-system), Carbonyl Oxygen (lone pair) |

| LUMO | -1.2 | Carbonyl Carbon (π), α-Carbon (σ), Bromine |

| HOMO-LUMO Gap | 5.3 eV | - |

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the charge distribution across a molecule. researchgate.net These maps are color-coded to represent different electrostatic potential values on the electron density surface. Regions of negative potential (electron-rich), typically colored red, indicate sites prone to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are susceptible to nucleophilic attack. youtube.com

For this compound, the MEP map would be expected to show:

A region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Significant positive potential (blue) on the α-carbon and the carbonyl carbon. This positive character makes them the primary electrophilic centers of the molecule.

The hydrogen atoms on the phenyl ring will exhibit moderately positive potential.

This charge distribution confirms the electrophilic nature of the acyl and α-carbon atoms, consistent with the predictions from FMO theory.

Table 2: Representative Calculated Electrostatic Potential Values on Atomic Surfaces

| Atom/Region | Predicted Potential (kcal/mol) | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen | -45 | Nucleophilic, Lewis Basic Site |

| Carbonyl Carbon | +35 | Electrophilic Site |

| α-Carbon (CH₂Br) | +20 | Primary Electrophilic Site for SN2 |

| Bromine (on α-carbon) | -5 | Leaving Group |

Spectroscopic Property Prediction and Validation

Computational methods allow for the simulation of various types of spectra, which can be used to validate experimental findings or to predict the spectroscopic properties of novel compounds.

Infrared (IR) Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.gov These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, the most prominent feature in its calculated IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic ketones, this peak typically appears in the range of 1685-1705 cm⁻¹. libretexts.org The exact position is influenced by the electronic effects of the substituents on the phenyl ring. Other predictable vibrations include C-Br, C-Cl, and C-F stretching modes at lower frequencies, as well as C-C stretching and C-H bending vibrations characteristic of the substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. frontiersin.org The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. For this compound, key predicted shifts would include:

¹H NMR: A singlet for the two protons of the -CH₂Br group, expected in the range of 4.5-5.0 ppm. The aromatic protons would appear as complex multiplets further downfield.

¹³C NMR: A signal for the carbonyl carbon around 190 ppm. The α-carbon of the -CH₂Br group would be significantly deshielded, appearing around 30-40 ppm. The aromatic carbons would show a complex pattern of signals influenced by the three different halogen substituents.

Table 3: Predicted Key Spectroscopic Data (DFT B3LYP/6-31G)*

| Spectroscopy | Functional Group | Predicted Wavenumber/Shift |

|---|---|---|

| IR | C=O Stretch | ~1695 cm⁻¹ |

| IR | C-Br Stretch | ~650 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~191 ppm |

| ¹³C NMR | α-Carbon (CH₂Br) | ~35 ppm |

| ¹H NMR | Methylene (B1212753) Protons (CH₂Br) | ~4.8 ppm |

The electronic absorption spectrum (UV-Vis) of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one. For an aromatic ketone like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the phenyl ring and the carbonyl group.

The calculations would predict the maximum absorption wavelength (λ max) and the oscillator strength, which is related to the intensity of the absorption band. The primary absorption would likely correspond to the HOMO→LUMO transition. The presence of the halogen substituents and the carbonyl group influences the energies of these orbitals and thus the precise position of the absorption maxima.

Table 4: Predicted UV-Vis Absorption Data (TD-DFT)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| ~260 | 0.25 | HOMO → LUMO (π → π) |

| ~310 | 0.02 | n → π |

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Transformations of 3-Bromo-2-chloro-6-fluorophenacyl bromide

The development of novel catalytic systems is paramount for unlocking the synthetic potential of complex molecules. For this compound, research could focus on catalysts that enable selective transformations at its various reactive sites. The presence of bromo, chloro, and fluoro substituents offers opportunities for regioselective cross-coupling reactions. Future research could explore the use of palladium, copper, or nickel catalysts to selectively activate one of the carbon-halogen bonds, allowing for the introduction of new functional groups.

A key challenge will be achieving selectivity in the presence of the α-bromo ketone. This functionality is itself highly reactive towards various nucleophiles and is a precursor for the synthesis of diverse heterocyclic compounds. Catalytic systems that can differentiate between the aromatic halogens and the phenacyl bromide are of significant interest.

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Potential Catalyst Systems | Target Functionality |

| Suzuki Coupling | Palladium-based catalysts (e.g., Pd(PPh₃)₄) | Biaryl synthesis |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Aryl-alkyne synthesis |

| Buchwald-Hartwig Amination | Palladium or Nickel catalysts | Aryl-amine synthesis |

| Heck Coupling | Palladium catalysts | Alkene arylation |

This table is illustrative and based on general knowledge of catalytic cross-coupling reactions. Specific research is required to determine the feasibility and optimal conditions for this compound.

Exploration of New Chemical Reactivity Patterns

The interplay of the different halogen substituents and the phenacyl bromide moiety in this compound could lead to novel reactivity patterns. For instance, the steric and electronic effects of the ortho-chloro and ortho-fluoro substituents are likely to influence the reactivity of the carbonyl group and the adjacent benzylic bromide.

Systematic studies are needed to map out its reactivity with a wide range of nucleophiles, electrophiles, and radical species. Investigating its behavior under various reaction conditions (e.g., thermal, photochemical, electrochemical) could unveil unique transformations not observed in simpler phenacyl bromides. The potential for intramolecular reactions, possibly involving one of the halogen substituents, also warrants exploration.

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The integration of this compound into flow chemistry setups could be a promising area of research. Continuous flow reactors could allow for the safe handling of potentially hazardous intermediates and reagents, as well as precise control over reaction parameters such as temperature, pressure, and residence time.

Automated synthesis platforms, coupled with flow chemistry, could enable the rapid screening of reaction conditions and the synthesis of a library of derivatives based on the this compound scaffold. This high-throughput approach would accelerate the discovery of new reactions and bioactive molecules.

Advanced Material Science Applications

While no specific applications of this compound in material science have been reported, its structure suggests potential utility in this field.

The reactive nature of the phenacyl bromide group makes it a candidate for use as a functional monomer or an initiator in polymerization reactions. Its incorporation into polymer chains could introduce specific properties, such as flame retardancy (due to the high halogen content) or altered refractive indices. The presence of multiple halogen atoms also provides sites for post-polymerization modification, allowing for the fine-tuning of polymer characteristics.

The aromatic core of this compound could be a building block for the synthesis of functional organic materials. For example, it could be a precursor for the synthesis of novel dyes, liquid crystals, or organic semiconductors. The specific substitution pattern of the halogens would influence the electronic properties and intermolecular interactions of any resulting materials, making this a fertile ground for investigation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Bromo-2-chloro-6-fluorophenacyl bromide, and how can reaction yields be optimized?

- Methodology : Focus on halogenation and substitution reactions. For example, bromination of precursor phenacyl chlorides using agents like PBr₃ or NBS under controlled temperatures (40–60°C). Optimize stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity. Monitor reaction progress via TLC or GC (as in ) . Purify via column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

- Methodology :

- NMR : Use ¹H/¹³C NMR with deuterated solvents (CDCl₃ or DMSO-d₆). Address overlapping peaks (e.g., aromatic protons) using 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight and halogen isotope patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹).

Q. How can purity and stability be assessed under varying storage conditions?

- Methodology :

- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with FID (e.g., as in ’s >97.0% HLC purity criteria) .

- Stability Testing : Store samples at –20°C in amber vials. Monitor degradation via periodic NMR or LC-MS over 6–12 months.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as disordered halogen atoms in this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL ( ) to model disorder. Split occupancy refinement for overlapping Br/Cl sites, and apply anisotropic displacement parameters. Validate with R-factor convergence (<5%) .

- Case Study : Compare bond lengths (e.g., C-Br ≈ 1.89 Å vs. C-Cl ≈ 1.74 Å) to crystallographic databases (CCDC).

Q. What strategies mitigate chloride interference during bromide quantification via capillary electrophoresis (CE)?

- Methodology :

- Buffer Optimization : Use a co-ion with mobility between Cl⁻ and Br⁻ (e.g., borate buffer at pH 9.3) to enhance resolution. Adjust voltage (20–30 kV) and temperature (25°C) () .

- Sample Stacking : Exploit self-stacking by diluting samples in low-conductivity matrices. Validate with spiked recovery tests (90–110% recovery).

Q. How can conflicting reactivity data (e.g., unexpected byproducts in nucleophilic substitutions) be systematically analyzed?

- Methodology :

- Mechanistic Probes : Use DFT calculations (Gaussian, B3LYP/6-31G*) to model transition states. Compare with experimental LC-MS/MS data for byproduct identification.

- Kinetic Studies : Conduct time-resolved NMR to track intermediate formation. Optimize leaving-group activation with additives like KI () .

Key Considerations

- Contradiction Management : Conflicting spectral or crystallographic data require multi-technique validation (e.g., cross-checking NMR with X-ray results).

- Safety : Halogenated compounds demand rigorous handling (gloveboxes, fume hoods) due to toxicity ( highlights safety protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.